![molecular formula C20H15N5O3S B13996007 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide CAS No. 29821-91-8](/img/structure/B13996007.png)
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide is a complex organic compound that features an azo group (-N=N-) linking an 8-hydroxyquinoline moiety to a pyridin-2-ylbenzenesulfonamide structure
准备方法
The synthesis of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide typically involves an azo coupling reaction. This process begins with the diazotization of an aromatic amine, followed by coupling with 8-hydroxyquinoline. The reaction conditions often require maintaining a low temperature to stabilize the diazonium salt and ensure a successful coupling reaction . Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining product purity and yield.
化学反应分析
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group on the quinoline ring, potentially forming quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide has several scientific research applications:
作用机制
The mechanism of action of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide involves its ability to chelate metal ions. This chelation can inhibit metal-dependent enzymes or disrupt metal ion homeostasis in cells, leading to various biological effects. The compound’s molecular targets include enzymes that require metal ions for their activity, such as glyoxalase I, which is involved in detoxifying methylglyoxal .
相似化合物的比较
Similar compounds to 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide include other azo compounds and 8-hydroxyquinoline derivatives. These compounds share the ability to form metal complexes and exhibit similar biological activities. this compound is unique due to its specific combination of functional groups, which may confer distinct properties and applications .
属性
CAS 编号 |
29821-91-8 |
|---|---|
分子式 |
C20H15N5O3S |
分子量 |
405.4 g/mol |
IUPAC 名称 |
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H15N5O3S/c26-18-11-10-17(16-4-3-13-22-20(16)18)24-23-14-6-8-15(9-7-14)29(27,28)25-19-5-1-2-12-21-19/h1-13,26H,(H,21,25) |
InChI 键 |
IOROHHFNXSCMPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


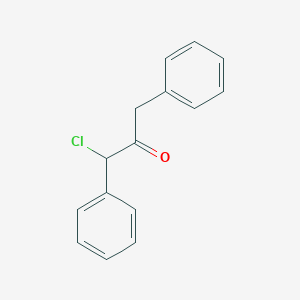
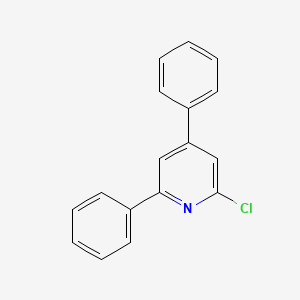
![1-Chloro-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13995939.png)

![[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic Acid](/img/structure/B13995941.png)
![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)
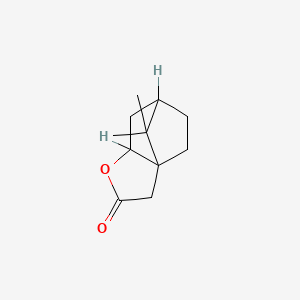
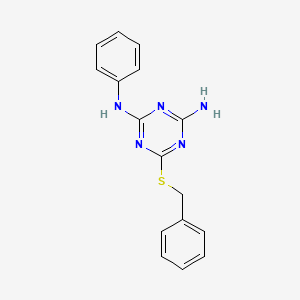
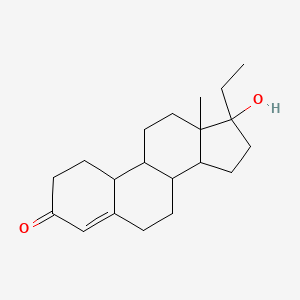

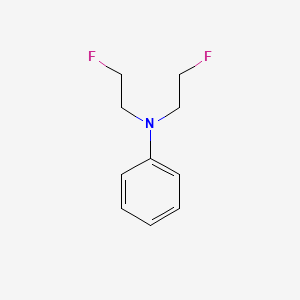
![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)
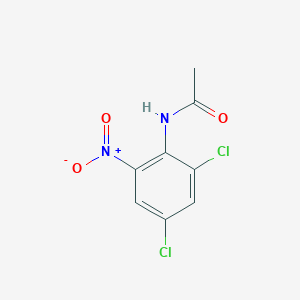
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine](/img/structure/B13995982.png)
